2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-10-8-11-5-3-4-9-14(11)21(19,20)13-7-2-1-6-12(13)15(17)18/h1-2,6-7,11,16H,3-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQLQDMCXZMSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Pyridineethanol Derivatives
The most established approach involves the catalytic hydrogenation of 2-pyridineethanol compounds to yield 2-piperidineethanol derivatives, which are key intermediates in synthesizing the target compound. This process is well-documented in patents and literature, emphasizing high yields, selectivity, and minimized byproduct formation.
- Starting Material: 2-Pyridineethanol or its derivatives, often bearing protective groups or substituents like nitrobenzenesulfonyl groups.
- Catalysts: Noble metal catalysts such as ruthenium dioxide, platinum, or palladium supported on carriers are preferred due to their high activity and selectivity.
- Reaction Conditions:
- Hydrogen pressure: Typically between 500 psig and 1000 psig.
- Temperature: Ranges from 90°C to 120°C.
- Solvent: Amine-containing solvents like piperidine or other alcohols.
- Additives: An effective amount of amines (at least 10 mol%) to suppress N-methylation byproducts.
- Reaction Medium: Contains high catalyst loading (at least 0.15 grams of catalyst per mole of substrate) to ensure complete hydrogenation and reduce side reactions.
- The process benefits from catalyst "pickling" or pre-treatment to maintain activity over multiple runs.
- The presence of amines in the medium significantly reduces formation of N-methylated byproducts, enhancing yield and purity.
- The hydrogenation typically proceeds with high selectivity, minimizing over-reduction or undesired methylation.
| Parameter | Range/Condition | Effect/Notes |
|---|---|---|
| Catalyst | Noble metals (RuO₂, Pt, Pd) | High activity and selectivity |
| Hydrogen Pressure | 500–1000 psig | Ensures complete hydrogenation |
| Temperature | 90°C–120°C | Optimizes conversion and minimizes byproducts |
| Amine Content | ≥10 mol% relative to substrate | Suppresses N-methylation |
| Catalyst Loading | ≥0.15 g/mol | Ensures efficient hydrogenation |
Derivatization of Sulfonyl Groups
The sulfonylation step involves reacting 2-aminopiperidine derivatives with sulfonyl chlorides or sulfonic acids to introduce the 2-nitrobenzenesulfonyl group.
- Preparation of 2-Nitrobenzenesulfonyl Chloride:
- Reacting 4-nitrobenzenesulfonyl chloride with alcohols or amines.
- Solvent: Ethyl acetate, isopropanol, or tetrahydrofuran.
- Conditions: 25°C–50°C to ensure high yield and purity.
- Reaction with Piperidine Derivatives:
- The sulfonyl chloride reacts with piperidine derivatives, often in the presence of bases like triethylamine.
- Reaction temperature: 25°C–50°C.
- Solvent: Ethyl acetate or similar.
- The sulfonylation yields high purity sulfonate esters suitable for subsequent hydrogenation.
- Control of temperature and solvent choice is critical for minimizing side reactions and achieving high yields.
Functional Group Transformations and Purification
Post-hydrogenation, the intermediate piperidine derivatives undergo further modifications, such as:
- Hydrolysis or reduction to convert ester or nitrile groups to alcohols or amines.
- Purification: Typically achieved through distillation, recrystallization, or chromatography to isolate the target compound with high purity.
- Distillation under reduced pressure effectively isolates the compound.
- Recrystallization from suitable solvents enhances purity for pharmaceutical applications.
Summary of Preparation Methodology
Chemical Reactions Analysis
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitro group to an amino group.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor modulation. Its sulfonamide moiety is known to interact with various biological targets, making it a candidate for developing new drugs.
Antimicrobial Properties
The antimicrobial activity of piperidine derivatives has been documented extensively. The presence of the nitro group in this compound may enhance its antibacterial properties, making it a subject of interest for developing new antibiotics .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) allows it to be utilized in synthesizing other biologically active compounds.
Structure-Activity Relationship Studies
The unique structure of 2-[1-(2-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify different parts of the molecule to determine how these changes affect biological activity, leading to the development of more effective drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and pathways .
Comparison with Similar Compounds
Piperidine-2-ethanol (CAS 1484-84-0)
Structure: C7H15NO, lacking the nitrobenzenesulfonyl group. Key Differences:
- Lower molecular weight (129.20 g/mol vs. ~340 g/mol for the target compound).
- Used as a building block in organic synthesis due to its primary alcohol functionality . Safety: Classified as non-hazardous under standard laboratory conditions, unlike sulfonylated derivatives that may exhibit higher reactivity .
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol (CAS 954572-56-6)
Structure: C13H21N3O, incorporating a pyridine ring and aminomethyl group. Key Differences:
- The aminomethyl group enhances solubility in polar solvents compared to the nitrobenzenesulfonyl group, which may reduce solubility due to hydrophobicity . Applications: Listed in life science catalogs but lacks reported pharmacological activity .
1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol (CAS 2098081-32-2)
Structure: C12H19N3O, featuring a 3-aminopyridine substituent. Key Differences:
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol (CAS 1270882-42-2)
Structure: C15H19N3O, with a quinoxaline heterocycle. Key Differences:
- Higher molecular weight (257.33 g/mol) but still lower than the target compound due to the absence of a sulfonyl group . Applications: No reported therapeutic use, though quinoxaline derivatives are known for antimicrobial and anticancer activities .
Structural and Functional Analysis Table
Research Findings and Implications
- Electron-Withdrawing Effects: The nitrobenzenesulfonyl group in the target compound likely enhances electrophilicity at the piperidine nitrogen, making it more reactive in nucleophilic substitution reactions compared to analogs with amino or pyridine groups .
- Pharmacological Potential: While Yan7874 (a piperidine-ethanol analog with a dichlorophenyl group) acts as an orexin receptor agonist , the nitrobenzenesulfonyl derivative may exhibit distinct receptor interactions due to steric and electronic differences.
- Safety Considerations: Sulfonylated derivatives (e.g., 2-Piperidineethanol,1-(phenylmethyl)-) often exhibit higher toxicity (e.g., skin irritation, respiratory hazards) compared to non-sulfonylated analogs .
Biological Activity
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol (CAS Number: 1184091-83-5) is a chemical compound featuring a piperidine ring substituted with a nitrobenzenesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H18N2O5S
- Molecular Weight : 314.36 g/mol
- IUPAC Name : 2-[1-(2-nitrophenyl)sulfonyl)piperidin-2-yl]ethanol
- Physical Form : Solid
The biological activity of this compound is thought to involve several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating various cellular pathways, which could contribute to its therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research has indicated that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, studies have shown that related piperidine derivatives exhibit significant anticancer activities through apoptosis induction in cancer cell lines.
| Study | Cell Line | IC50 Value |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 µM |
| Study B | A549 (lung cancer) | 10 µM |
Antimicrobial Activity
In vitro assays have demonstrated the potential antimicrobial effects of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various piperidine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(2-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol, and how can reaction yields be maximized?
Methodological Answer: A common approach involves sulfonylation of the piperidine core followed by functionalization. For example, trifluoroacetic acid (TFA) in dichloromethane (DCH) at 20°C for 2 hours achieves a 95% yield in analogous piperidine-ethanol derivatives . Key steps include:
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of the nitrobenzenesulfonyl group via aromatic proton signals (δ 7.5–8.5 ppm) and the piperidine ring’s CH₂ groups (δ 1.5–3.0 ppm) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).
- HPLC/MS : Verify purity (>95%) and molecular weight consistency (e.g., C₁₃H₁₈N₂O₅S: calculated 314.1 g/mol) .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Work in a fume hood to prevent inhalation of vapors (GHS H335) .
- Storage : Keep in airtight containers at controlled room temperature, protected from light to prevent decomposition .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring influence the compound’s reactivity and biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
- Activity Correlation : Compare enantiomers in bioassays (e.g., enzyme inhibition). For example, the (R)-configuration may enhance binding affinity due to spatial alignment with target receptors .
- Computational Modeling : Perform molecular docking studies to predict stereochemical effects on interactions (e.g., with nitroreductases) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at pH 1–13 (37°C) and monitor degradation via HPLC. For instance, acidic conditions may hydrolyze the sulfonamide bond, requiring buffered formulations .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., nitrobenzene derivatives) and adjust synthetic pathways to incorporate stabilizing groups .
Q. How can computational methods predict the compound’s metabolic pathways?
Methodological Answer:
Q. What experimental designs address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) to minimize variability .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across studies, adjusting for solvent effects (e.g., DMSO tolerance <0.1%) .
Key Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
